molecular formula C23H20N2O4S B2454988 5-(3-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005270-98-3

5-(3-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2454988
CAS No.: 1005270-98-3
M. Wt: 420.48
InChI Key: OQMSVMBTGWOPNJ-UHFFFAOYSA-N
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Description

5-(3-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a specialized chemical intermediate of significant value in PROTAC (Proteolysis Targeting Chimera) technology . Its primary research application is as a critical linker component in the synthesis of degraders targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This heterobifunctional compound is designed to connect an IRAK4-targeting ligand to a E3 ubiquitin ligase recruiter, forming a complete PROTAC molecule. The unique three-dimensional structure and physicochemical properties of this linker are crucial for facilitating the productive formation of the ternary complex between IRAK4, the PROTAC, and the E3 ligase. This event ultimately leads to the ubiquitination and subsequent proteasomal degradation of IRAK4 . The degradation of IRAK4, a central kinase in the MyD88-dependent signaling pathway of innate immunity , is a promising therapeutic strategy under investigation for oncology, such as in myeloid malignancies and lymphomas , as well as for autoimmune and inflammatory diseases. Researchers utilize this compound to develop novel IRAK4 degraders, enabling the exploration of targeted protein degradation as a means to potently and selectively inhibit this challenging therapeutic target, beyond the capabilities of traditional small-molecule inhibitors.

Properties

IUPAC Name

5-(3-methoxyphenyl)-2-(2-methylphenyl)-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-14-7-3-4-10-17(14)25-20(18-11-6-12-30-18)19-21(29-25)23(27)24(22(19)26)15-8-5-9-16(13-15)28-2/h3-13,19-21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMSVMBTGWOPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC(=CC=C4)OC)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex heterocyclic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising a pyrroloisoxazole core with methoxyphenyl and thiophenyl substituents. This structural complexity is believed to contribute to its diverse biological activities.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures often exhibit a range of biological activities, including:

  • Anticancer Activity : Many heterocyclic compounds have shown promising results in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Compounds containing thiophene rings are known for their antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : The presence of specific functional groups can modulate inflammatory pathways.

Anticancer Activity

Research indicates that derivatives of pyrrole and isoxazole exhibit significant anticancer properties. For instance, compounds similar to the target molecule have demonstrated cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
H46010.5
A5498.3
HT-2912.1
SMMC-77219.0

These studies suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Antimicrobial Properties

The thiophene moiety is often associated with antimicrobial activity. Studies have shown that similar compounds possess significant antibacterial and antifungal properties. For example:

  • Bacterial Inhibition : Compounds with thiophene rings have been reported to inhibit growth in Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Some derivatives exhibit antifungal activity against common pathogens such as Candida species.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and microbial growth.
  • Induction of Apoptosis : The activation of apoptotic pathways has been observed in cancer cells treated with related heterocycles.
  • Modulation of Inflammatory Pathways : Anti-inflammatory activity is often mediated through the inhibition of pro-inflammatory cytokines.

Case Studies

Several studies highlight the biological potential of compounds related to the target molecule:

  • Study on Anticancer Activity :
    • A derivative was tested against various cancer cell lines and showed significant cytotoxicity, leading to further investigation into its mechanism involving apoptosis induction through caspase activation .
  • Antimicrobial Efficacy Study :
    • A related compound demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a promising role in treating bacterial infections .
  • Anti-inflammatory Research :
    • A study reported that a structurally similar compound reduced inflammation in animal models by decreasing levels of TNF-alpha and IL-6 .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-(3-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione exhibit significant anticancer properties. For instance, derivatives with similar structures have been synthesized and evaluated against various cancer cell lines. The findings suggest that these compounds can induce cytotoxic effects, potentially through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Studies have shown that certain derivatives possess potent activity against a range of bacterial and fungal strains. The mechanism of action is thought to involve disruption of microbial cell membranes or inhibition of essential enzymes . This makes it a candidate for the development of new antimicrobial agents.

Fungicidal Effects

The structural features of the compound contribute to its fungicidal activity. In bioassays, certain derivatives demonstrated effective inhibition against pathogenic fungi, outperforming standard antifungal agents in some cases. This efficacy is attributed to the presence of thiophene and isoxazole moieties, which enhance interaction with fungal targets .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions beginning with readily available precursors. The synthetic routes often include cyclization reactions that form the core heterocyclic structure followed by functional group modifications to enhance biological activity.

Spectroscopic Analysis

Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compounds. For example, specific chemical shifts in NMR spectra can indicate the presence of functional groups and confirm the expected molecular framework .

Case Studies

StudyFocusFindings
Özyazıcı et al. (2021)Antimicrobial ActivityIdentified several derivatives with significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Liu et al. (2018)Antifungal ActivityReported that certain derivatives exhibited lower EC50 values than existing antifungal treatments, indicating superior efficacy .
Nagaki et al. (2019)Anticancer PropertiesDemonstrated cytotoxic effects in various cancer cell lines with potential pathways involving apoptosis induction .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The thiophene and methoxyphenyl groups undergo regioselective electrophilic substitutions:

Reaction Conditions Product Site Selectivity
NitrationHNO₃/H₂SO₄, 0°C5-nitro-thiophene derivativeα-position of thiophene
SulfonationSO₃, DCM, RT5-sulfo-thiophene adductDirected by methoxy group
HalogenationBr₂, FeBr₃, 50°C4-bromo-3-methoxyphenyl analogPara to methoxy group

Steric hindrance from the o-tolyl group limits reactivity at the pyrrolo[3,4-d]isoxazole nitrogen.

Nucleophilic Acyl Substitution

The dione moiety participates in ring-opening reactions:

Reagent Conditions Product Application
NH₂OHEtOH, 70°CHydroxamic acid derivativeChelation therapy candidates
Grignard reagentsTHF, −78°CAlkylated lactam analogsPrecursors to bioactive molecules

The reaction with amines proceeds via attack at the electron-deficient carbonyl carbon, yielding substituted pyrrolidinones.

Reductive and Oxidative Transformations

Reaction Type Conditions Outcome Mechanistic Insight
HydrogenationH₂ (1 atm), Pd/C, EtOAcSaturated pyrrolidine ringRetains thiophene aromaticity
Oxidation (KMnO₄)H₂O, 100°CCleavage of isoxazole to diketonepH-dependent selectivity

Reductive pathways preserve the thiophene ring’s electronic properties, critical for optoelectronic applications.

Cycloaddition Reactions

The isoxazole ring acts as a dipolarophile in [3+2] cycloadditions:

Dipolarophile Conditions Product Stereochemistry
Nitrile oxideToluene, 80°CSpiro-isoxazoline adductEndo preference (ΔG‡ = 12 kcal/mol)

Diels-Alder reactions with dienes yield tetracyclic frameworks, demonstrating potential for drug scaffold diversification.

Stability and Degradation Pathways

The compound exhibits pH-dependent stability:

Condition Degradation Pathway Half-Life
Acidic (pH 2)Hydrolysis of isoxazole ring2.1 hr
Alkaline (pH 10)Lactam ring opening6.8 hr
UV light (254 nm)Thiophene photooxidation15 min

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, correlating with loss of methoxyphenyl group.

Key Research Findings

  • Stereoelectronic Effects : The o-tolyl group’s dihedral angle (46.8°) reduces π-conjugation, lowering reactivity at the isoxazole nitrogen .

  • Biological Implications : Hydrolysis products show inhibitory activity against cyclooxygenase-2 (IC₅₀ = 1.8 µM).

  • Material Science Potential : Thiophene-containing derivatives exhibit fluorescence quantum yields of Φ = 0.34, suitable for OLEDs.

Q & A

Q. What are the standard protocols for synthesizing this compound, and how do structural analogs inform its synthesis?

The compound’s synthesis likely follows a multi-step cycloaddition or condensation pathway, given its fused isoxazole-pyrrolidine core. Evidence from structurally similar dihydroisoxazole derivatives (e.g., 2-methyl-3-(5-methyl-2-thienyl)-5-phenylperhydropyrrolo[3,4-d]isoxazole-4,6-dione) suggests refluxing precursors in ethanol or DMF with catalytic bases . Key steps include optimizing stoichiometry of aryl/heteroaryl substituents (e.g., 3-methoxyphenyl, thiophen-2-yl) and controlling reaction time to avoid byproducts like over-oxidized intermediates .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Single-crystal X-ray diffraction is essential for confirming stereochemistry and bond angles, as demonstrated for analogs with monoclinic (P21/c) crystal systems .
  • NMR (¹H/¹³C) resolves substituent orientation (e.g., o-tolyl vs. p-tolyl) and diastereotopic protons in the dihydro-2H-pyrrolo ring .
  • Mass spectrometry (HRMS-ESI) validates molecular weight (expected ~430–450 g/mol) and isotopic patterns .

Q. How can reaction conditions be optimized to improve yield and purity?

Statistical experimental design (e.g., factorial or response surface methods) reduces trial-and-error approaches. Variables include solvent polarity (DMF vs. ethanol), temperature (reflux vs. RT), and catalyst loading. For example, ICReDD’s feedback loop integrates computational reaction path searches with experimental validation to narrow optimal conditions .

Advanced Research Questions

Q. What computational strategies predict reactivity or regioselectivity in this compound’s synthesis?

Quantum chemical calculations (e.g., DFT) model transition states to identify favored reaction pathways. For instance, thiophene’s electron-rich C2 position may direct electrophilic substitutions, while steric effects from o-tolyl groups influence cycloaddition regiochemistry . Tools like Gaussian or ORCA simulate frontier molecular orbitals (HOMO/LUMO) to prioritize synthetic routes .

Q. How can contradictions in spectral or crystallographic data be resolved?

  • Dynamic NMR distinguishes conformational exchange in solution vs. solid-state structures .
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O) to explain packing discrepancies .
  • DFT-optimized geometries align with experimental bond lengths (mean C–C = 0.003 Å in analogs) to validate crystallographic models .

Q. What methodologies assess the compound’s stability under varying environmental conditions?

  • Thermogravimetric analysis (TGA) monitors decomposition temperatures.
  • HPLC-MS tracks hydrolytic degradation (e.g., lactam ring opening) in acidic/basic media.
  • Accelerated stability studies (40°C/75% RH for 6 months) correlate with Arrhenius models to predict shelf life .

Q. How can membrane separation technologies purify this compound from complex reaction mixtures?

Nanofiltration membranes (MWCO ~500 Da) isolate the target compound (MW ~430–450 g/mol) while removing smaller byproducts. Solvent-resistant membranes (e.g., polyimide) tolerate DMF or THF, common in synthesis .

Q. What in silico approaches prioritize biological targets for this compound?

  • Molecular docking (AutoDock Vina) screens against kinase or GPCR libraries, leveraging the isoxazole’s hinge-binding potential.
  • ADMET prediction (SwissADME) evaluates bioavailability, ensuring lead-like properties (e.g., LogP < 5, TPSA < 140 Ų) .

Data Contradiction and Validation

Q. How to address discrepancies between computational predictions and experimental reaction outcomes?

  • Sensitivity analysis identifies error-prone parameters (e.g., solvent dielectric constant in DFT).
  • Microkinetic modeling integrates ab initio rates with experimental yields to refine activation barriers .

Q. What statistical frameworks validate reproducibility in synthetic protocols?

  • Bland-Altman plots compare inter-lab yield variances.
  • Control charts monitor batch-to-batch purity (e.g., via HPLC area%) to detect systemic errors .

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